5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by its unique structure, which includes a thiadiazole ring, an oxazole ring, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring is usually formed through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reaction: The final step involves coupling the thiadiazole and oxazole intermediates with the 4-methylphenyl group and the carboxamide group under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the thiadiazole and oxazole rings, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of 5-(4-carboxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide.
Reduction: Formation of 5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-amine.
Substitution: Formation of various halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In the field of medicine, researchers are investigating the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes, while its anti-inflammatory effects could result from the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-amine: Similar structure but with an amine group instead of a carboxamide group.
5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the thiadiazole and oxazole rings, along with the carboxamide group, allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H16N4O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-9(2)15-18-19-16(23-15)17-14(21)12-8-13(22-20-12)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,17,19,21) |
InChI Key |
QJIIDTWVANOUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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